molecular formula C16H23N3O3S B7537336 N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide

Cat. No. B7537336
M. Wt: 337.4 g/mol
InChI Key: NYMMUZUSBJLLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the activity of this receptor, this compound may help to reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behaviors and to decrease the reinforcing effects of drugs of abuse. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in lab experiments. However, one limitation is that it may not be effective in all individuals, as there is variability in the expression of the CRF1 receptor.

Future Directions

There are several potential future directions for research on N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that this compound may have neuroprotective effects and could be investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanisms underlying this compound's effects on the HPA axis and its potential use in the treatment of stress-related disorders.

Synthesis Methods

The synthesis of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide. This compound is then reacted with 1,4-diazepane-1-carboxylic acid to form this compound.

Scientific Research Applications

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-13-3-7-15(8-4-13)23(21,22)19-10-2-9-18(11-12-19)16(20)17-14-5-6-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMUZUSBJLLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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